molecular formula C9H9N3 B1338022 3-(p-tolyl)-1H-1,2,4-triazole CAS No. 23195-60-0

3-(p-tolyl)-1H-1,2,4-triazole

Cat. No.: B1338022
CAS No.: 23195-60-0
M. Wt: 159.19 g/mol
InChI Key: ZASQHVAGPKBSHH-UHFFFAOYSA-N
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Description

3-(p-Tolyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-tolyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-tolyl hydrazine with formamide, which undergoes cyclization to form the triazole ring. The reaction is usually carried out under reflux conditions with a suitable catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under suitable conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles with different functional groups.

Scientific Research Applications

3-(p-Tolyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(p-tolyl)-1H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(p-Tolyl)-1H-1,2,3-triazole: Similar in structure but with a different triazole ring configuration.

    3-(p-Tolyl)-1H-1,2,4-oxadiazole: Contains an oxadiazole ring instead of a triazole ring.

    3-(p-Tolyl)-1H-1,2,4-thiadiazole: Features a thiadiazole ring, offering different chemical properties.

Uniqueness

3-(p-Tolyl)-1H-1,2,4-triazole is unique due to its specific triazole ring configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

Introduction

3-(p-tolyl)-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial agent, herbicide, and growth regulator in plants. This article reviews the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a triazole ring substituted with a p-tolyl group. This configuration contributes to its unique biological properties. The compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction times.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial activity against several bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MICs) for these bacteria were found to be comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Bacillus subtilis32
Escherichia coli64
Pseudomonas aeruginosa128

Plant Growth Regulation

In addition to its antimicrobial properties, this compound has been investigated for its impact on plant growth. It has shown potential as a growth promoter for dicotyledonous plants while inhibiting the growth of monocotyledonous species such as wheat. This dual action suggests its potential use in agricultural applications as both a growth regulator and herbicide .

Anti-inflammatory Properties

Recent studies have also explored the anti-inflammatory effects of triazole derivatives. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings highlight the compound's potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antibacterial Efficacy

A study conducted by Muthal et al. synthesized various derivatives of triazoles including this compound. The antibacterial activity was assessed against multiple bacterial strains using standard disk diffusion methods. Results indicated that the compound exhibited significant zones of inhibition comparable to conventional antibiotics .

Case Study 2: Plant Growth Promotion

In an experimental setup evaluating the effects on radish and wheat growth, this compound was applied at varying concentrations. The results showed that lower concentrations promoted radish growth significantly while higher concentrations inhibited wheat growth. This suggests a potential application in selective herbicide development .

Properties

IUPAC Name

5-(4-methylphenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-10-6-11-12-9/h2-6H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASQHVAGPKBSHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901289076
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23195-60-0
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23195-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901289076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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